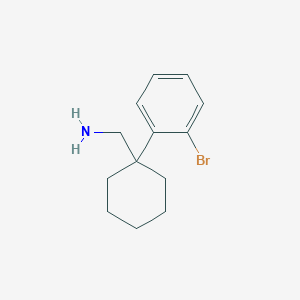
(1-(2-Bromophenyl)cyclohexyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Bromophenyl)cyclohexyl)methanamine: is an organic compound that belongs to the class of cyclohexylamines It features a bromophenyl group attached to a cyclohexyl ring, which is further connected to a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Bromophenyl)cyclohexyl)methanamine typically involves the following steps:
Bromination: The starting material, phenylcyclohexane, undergoes bromination to introduce a bromine atom at the ortho position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(1-(2-Bromophenyl)cyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups present in the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
科学研究应用
(1-(2-Bromophenyl)cyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biochemical studies to investigate receptor-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1-(2-Bromophenyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to these targets, while the cyclohexyl and methanamine groups contribute to the overall molecular stability and activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1-(2-Chlorophenyl)cyclohexyl)methanamine: Similar structure but with a chlorine atom instead of bromine.
(1-(2-Fluorophenyl)cyclohexyl)methanamine: Contains a fluorine atom in place of bromine.
(1-(2-Methylphenyl)cyclohexyl)methanamine: Features a methyl group instead of a halogen.
Uniqueness
(1-(2-Bromophenyl)cyclohexyl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine can result in different chemical behaviors and interactions.
属性
IUPAC Name |
[1-(2-bromophenyl)cyclohexyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYAWFOLJUVJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
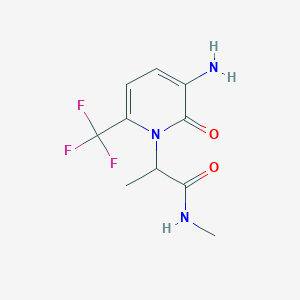
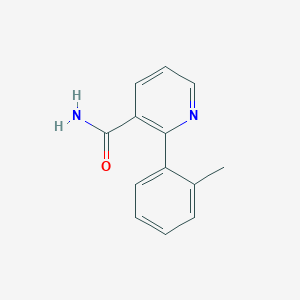
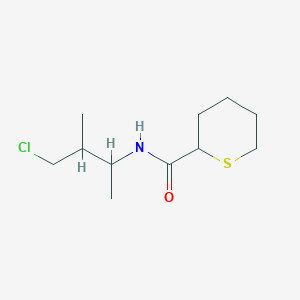
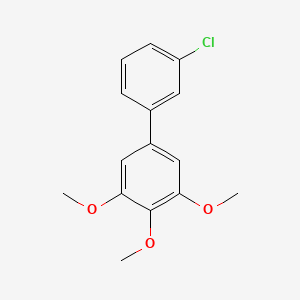
![6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one](/img/structure/B13008086.png)

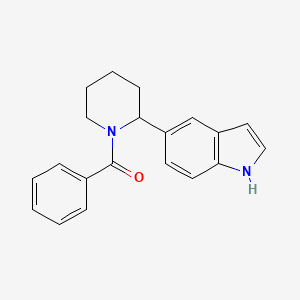
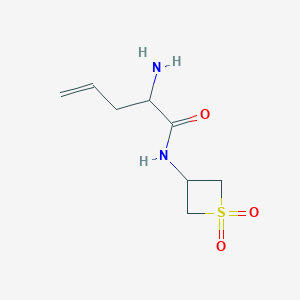
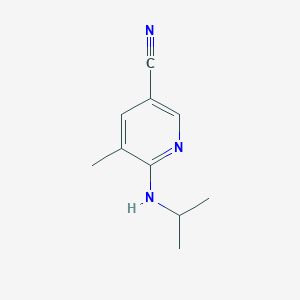
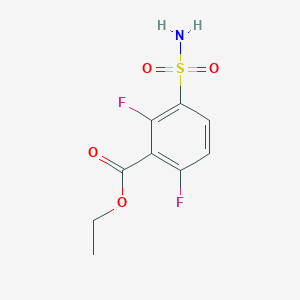
![5-Methylbenzo[d]isothiazole](/img/structure/B13008134.png)
![3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13008138.png)
